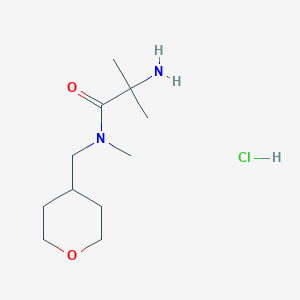
3,4-Dimethylbenzylamine hydrochloride
Descripción general
Descripción
3,4-Dimethylbenzylamine hydrochloride is a chemical compound with the CAS Number: 4152-83-4 . It has a molecular weight of 171.67 and its IUPAC name is (3,4-dimethylphenyl)methanamine hydrochloride . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .
Molecular Structure Analysis
The linear formula of 3,4-Dimethylbenzylamine hydrochloride is C9H14ClN . The molecular structure consists of a benzyl group, C6H5CH2, attached to a dimethyl amino functional group .Physical And Chemical Properties Analysis
3,4-Dimethylbenzylamine hydrochloride is a white to yellow solid . It has a molecular weight of 171.67 and is typically stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Synthetic Technology in Organic Synthesis 3,4-Dimethylbenzylamine hydrochloride serves as an important intermediate in organic synthesis. It finds applications in the fields of medicine, pesticides, and chemicals. The synthesis process involves methylene chloride as the reaction solvent and dimethylamine hydrochloride as auxiliary materials. This method offers benefits like low production cost, simple operation, short reaction time, easy industrial production, and being environmentally friendly (Wang Ling-ya, 2015).
Catalytic Synthesis The compound is used in the catalytic synthesis of N,N-dimethylbenzylamine from benzylamine and methanol, involving hydrochloric acid as a catalyst under pressure. This process highlights the conversion efficiency and optimal reaction conditions for the synthesis of N,N-dimethylbenzylamine (Nandi, Palit & Deka, 2007).
Role in Catalytic Hydrophosphination 3,4-Dimethylbenzylamine hydrochloride is used in catalytic hydrophosphination reactions involving rare-earth-metal species. This process is instrumental in forming phosphaguanidines, phosphaureas, and phosphathioureas with moderate to excellent yields. It provides insight into the mechanistic aspects of hydrophosphination catalysis (Behrle & Schmidt, 2013).
Grignard Reagent Formation It plays a role in the formation of Grignard reagents, contributing to organic synthesis. The research highlights the solvent's influence on the formation of Grignard reagents and the subsequent reactions with benzaldehyde (Short, 1966).
Ortho Functionalization of Substituted Toluenes This compound is key in the highly regioselective olefination of substituted N,N-dimethylbenzylamines. This process aids in the synthesis of 3-(2'-tolyl)propanoic acid and its derivatives, showcasing the importance of acidity in catalytic transformations (Cai et al., 2007).
Ortho-Palladation in Organometallic Chemistry 3,4-Dimethylbenzylamine hydrochloride is involved in the kinetics and mechanism of ortho-palladation, which is essential in the field of organometallic chemistry. This study provides insight into the electrophilic nature of the rate-limiting step and the activation entropy involved (Ryabov, Sakodinskaya & Yatsimirsky, 1985).
Computational Study in Cyclometalation Computational studies on the mechanisms of cyclometalation by palladium acetate involve 3,4-Dimethylbenzylamine hydrochloride. These studies help in understanding the rate-limiting steps and transition states in cyclometalation processes (Davies, Donald & Macgregor, 2005).
Organocatalyst in Synthesis of Dihydropyrano[3,2-c]Chromenes As an organocatalyst, 3,4-Dimethylbenzylamine hydrochloride is used in the synthesis of dihydropyrano[3,2-c]chromenes, a process that is notable for its mild reaction conditions and efficiency in generating complex heterocycles (Kiyani & Jalali, 2016).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 3,4-Dimethylbenzylamine hydrochloride is the carbonyl group in aldehydes and ketones . The compound acts as a nucleophile, initiating a reaction with the carbonyl group .
Mode of Action
3,4-Dimethylbenzylamine hydrochloride interacts with its targets through a process known as reductive amination . This process involves the formation of an imine from the carbonyl group and the amine, followed by the reduction of the imine to an amine . The compound can also undergo quaternization with alkyl halides to form quaternary ammonium salts .
Biochemical Pathways
The action of 3,4-Dimethylbenzylamine hydrochloride affects the biochemical pathway of amine synthesis. Specifically, it facilitates the conversion of aldehydes and ketones into primary, secondary, and tertiary amines through reductive amination . The compound’s interaction with alkyl halides also leads to the formation of quaternary ammonium salts, which are useful phase transfer catalysts .
Result of Action
The result of 3,4-Dimethylbenzylamine hydrochloride’s action is the formation of amines from aldehydes and ketones, or the formation of quaternary ammonium salts from alkyl halides . These reactions are crucial in various biochemical processes and industrial applications, including the synthesis of polyurethane foams and epoxy resins .
Propiedades
IUPAC Name |
(3,4-dimethylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-7-3-4-9(6-10)5-8(7)2;/h3-5H,6,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWTYZPFKHGCFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylbenzylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1465028.png)
![Methyl 2-[(3-azetidinyloxy)methyl]benzoate](/img/structure/B1465029.png)
![6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1465030.png)


![1-Benzyloctahydro-4H-cyclopenta[b]pyridin-4-one hydrochloride](/img/structure/B1465034.png)

![8-methoxythieno[2,3-c]quinolin-4(5H)-one](/img/structure/B1465036.png)